molecular formula C19H18N4O3 B3908664 5-acetamido-N-(2-methoxyphenyl)-1-phenylpyrazole-4-carboxamide

5-acetamido-N-(2-methoxyphenyl)-1-phenylpyrazole-4-carboxamide

Cat. No.: B3908664
M. Wt: 350.4 g/mol
InChI Key: LTSOUIPSGJZLSN-UHFFFAOYSA-N
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Description

5-acetamido-N-(2-methoxyphenyl)-1-phenylpyrazole-4-carboxamide is a complex organic compound with a unique structure that includes an acetamido group, a methoxyphenyl group, and a phenylpyrazole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-N-(2-methoxyphenyl)-1-phenylpyrazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-acetamidoaniline with ethylene oxide to form a hydroxylated intermediate. This intermediate is then esterified using acetic anhydride or acetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but is optimized for higher yield and purity. The process involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-acetamido-N-(2-methoxyphenyl)-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

5-acetamido-N-(2-methoxyphenyl)-1-phenylpyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-acetamido-N-(2-methoxyphenyl)-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-acetamido-N,N-diacetoxyethylaniline
  • 2,2’-[[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]imino]diethyl diacetate

Uniqueness

5-acetamido-N-(2-methoxyphenyl)-1-phenylpyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

5-acetamido-N-(2-methoxyphenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13(24)21-18-15(12-20-23(18)14-8-4-3-5-9-14)19(25)22-16-10-6-7-11-17(16)26-2/h3-12H,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSOUIPSGJZLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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